3,8-dimethyl-2H-chromen-2-one
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Overview
Description
3,8-Dimethyl-2H-chromen-2-one is a chemical compound belonging to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dimethyl-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Pechmann condensation reactions using efficient and cost-effective catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .
Scientific Research Applications
3,8-Dimethyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism . The compound’s antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene: Another chromene derivative with similar biological activities.
4H-Chromen-4-one: A related compound with notable anticancer and antimicrobial properties.
Pyranochromenes: These compounds share a similar structure and exhibit a range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
3,8-Dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 3 and 8 enhance its stability and reactivity, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,8-dimethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9/h3-6H,1-2H3 |
InChI Key |
YLQNUYBBUMNPND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C |
Origin of Product |
United States |
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